Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate

Chiral resolution Enzymatic kinetic resolution Cis-cyclohexanol building blocks

Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate (CAS 472963-09-0) is a chiral, non-racemic cis-configured cyclohexanol ester with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol. The compound features a cyclohexane ring bearing a hydroxyl group at the 3-position in the (S) configuration and an isopropyl carboxylate ester at the 1-position in the (R) configuration, establishing it as a single, defined stereoisomer within the broader 3-hydroxycyclohexane-1-carboxylate family.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 472963-09-0
Cat. No. B3328486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate
CAS472963-09-0
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1CCCC(C1)O
InChIInChI=1S/C10H18O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h7-9,11H,3-6H2,1-2H3
InChIKeyDBBXNLQKVHOCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate (CAS 472963-09-0): A Defined Cis-Configured Chiral Cyclohexanol Ester for Enantioselective Synthesis


Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate (CAS 472963-09-0) is a chiral, non-racemic cis-configured cyclohexanol ester with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . The compound features a cyclohexane ring bearing a hydroxyl group at the 3-position in the (S) configuration and an isopropyl carboxylate ester at the 1-position in the (R) configuration, establishing it as a single, defined stereoisomer within the broader 3-hydroxycyclohexane-1-carboxylate family . Its cis-(1S,3R) stereochemistry is structurally critical: patents from Sanofi-Aventis identify cis-configured 3-hydroxycyclohexane carboxylic acid derivatives as central chiral building blocks for medicinally active compounds that therapeutically modulate lipid and carbohydrate metabolism, with applications in type II diabetes and atherosclerosis [1]. Predicted physicochemical properties include a boiling point of 262.8 ± 33.0 °C, a density of 1.067 ± 0.06 g/cm³, and a pKa of 14.94 ± 0.40 .

Why Generic Substitution Fails for Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate: Stereochemical Specificity and Ester-Dependent Reactivity


Within the 3-hydroxycyclohexane-1-carboxylate family, interchanging stereoisomers or ester analogs without rigorous justification introduces quantifiable risk at multiple levels. The (1S,3R) cis configuration is not interchangeable with its (1R,3S) enantiomer (CAS 99438-52-5), the (1S,3S) diastereomer (CAS 99438-50-3), or trans-configured isomers, because the cis geometry is a documented structural prerequisite for the downstream pharmacologically active cyclohexane derivatives targeting PPAR-mediated metabolic pathways [1]. Furthermore, the Fonteneau et al. (2002) chemoenzymatic study demonstrated that Geotrichum candidum reduction of the corresponding α,β-unsaturated ketone yields exclusively the trans-isomer, rendering that route unsuitable for accessing the cis-configured building block required by Sanofi-Aventis' medicinal chemistry programs [2]. The isopropyl ester group itself is not a trivial substituent: the Willaert et al. (1985) HLAD study established that the alcohol moiety of the ester (methyl, isopropyl, or pentyl) influences both the steric course and the kinetics of enzymatic reduction, meaning that substituting the isopropyl ester with a methyl ester (CAS 149055-86-7) alters reactivity profiles in subsequent transformations [3]. These stereochemical and ester-group interdependencies mean that generic substitution without empirical verification risks both enantiomeric mismatch and divergent downstream reactivity.

Quantitative Differentiation Evidence for Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate: Comparator-Based Data for Scientific Procurement Decisions


Enzymatic Resolution Efficiency: Novozyme 435 Discriminates the (1S,3R) Acetate from the (1R,3S) Alcohol with 80% ee

In a direct head-to-head enzymatic resolution experiment, racemic isopropyl cis-3-hydroxycyclohexane-1-carboxylate (800 g) was treated with Novozyme 435 and vinyl acetate in methylene chloride at 20–23 °C [1]. After chromatographic separation on silica gel, two distinct fractions were obtained: 484 g of isopropyl (1S,3R)-3-acetoxycyclohexane-1-carboxylate (the acetylated derivative of the target alcohol) exhibiting 80% enantiomeric excess as determined by chiral HPLC on a Chiralpak ADH column (heptane/EtOH 3:1, 1 mL/min), and 324 g of the unreacted (1R,3S)-alcohol [1]. This result demonstrates that Novozyme 435 preferentially acetylates the (1S,3R) enantiomer, enabling its separation from the racemic mixture via the acetate intermediate. The isolated (1S,3R)-acetate can be subsequently hydrolyzed to afford the target (1S,3R)-alcohol with enriched enantiopurity [1].

Chiral resolution Enzymatic kinetic resolution Cis-cyclohexanol building blocks

Cis vs. Trans Stereochemistry: Cis-Configuration Is a Documented Structural Gatekeeper for PPAR-Targeting Pharmacophores

The Sanofi-Aventis patent family (US20070197788A1; HK1104579A) explicitly establishes that cis-configured 3-hydroxycyclohexane carboxylic acid derivatives are 'central building blocks or immediate precursors for the medicinally active compounds which allow a therapeutic modulation of the lipid and/or carbohydrate metabolism and are thus suitable for preventing and/or treating type II diabetes, hyperglycemia and atherosclerosis' [1]. The patent further cites the Fonteneau et al. (2002) study and notes that 'asymmetric reduction of isopropyl 3-oxocyclohexene-1-carboxylate by Geotrichum candidum ... is also disappointing, since only the trans-isomer of isopropyl 3-hydroxycyclohexanecarboxylate is formed,' rendering the trans-configured product unsuitable for the intended pharmaceutical application [2][3]. Multiple alternative synthetic approaches—including HLAD reduction of methyl 3-oxocyclohexanecarboxylate (which gives a cis/trans mixture) and shikimate dehydrogenase-mediated reduction (which yields trans-(1S,3S)-isomer)—were evaluated and rejected as unsuitable for preparing optically pure cis-configured building blocks [2].

PPAR agonists Type II diabetes Stereochemical pharmacophore requirement

Ester Alkyl Group Differentiation: Isopropyl Ester Alters Enzymatic Reduction Kinetics and Steric Course Relative to Methyl Ester

The Willaert et al. (1985) study on horse liver alcohol dehydrogenase (HLAD)-catalyzed reduction of alkyl 3-oxocyclohexanecarboxylates established that 'the alcohol moiety (methyl, isopropyl or pentyl) of the ester group influences both the steric course and the kinetics of the reduction' [1]. This finding is corroborated by the general principle that isopropyl esters exhibit slower alkaline hydrolysis rates compared to methyl esters due to steric hindrance at the carbonyl carbon, as documented in kinetic studies across alkyl acetate and sulfonate ester series [2]. For the 3-hydroxycyclohexane-1-carboxylate system, this means that the isopropyl ester (target compound, MW 186.25) offers measurably different reactivity in both enzymatic and chemical transformations compared to the methyl ester analog (CAS 149055-86-7, methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate, MW 158.19) . The isopropyl group also confers increased lipophilicity (predicted logP increment of approximately 0.5–0.8 units over the methyl ester based on the Hansch π constant for –CH₂– ≈ 0.5), affecting solubility and partitioning behavior in biphasic reaction systems [2].

Enzymatic reduction Ester steric effects HLAD substrate specificity

Vendor Batch Quality Documentation: NMR, HPLC, and LC-MS Characterization with Purity Specifications of 95–98%

Multiple independent vendors provide the target compound with documented purity ranging from 95% to 98% (NLT 98%) and supply batch-specific analytical data including NMR, HPLC, and LC-MS . Bidepharm offers the compound at 95% standard purity with batch QC documentation (NMR, HPLC, GC) . MolCore specifies NLT 98% purity with storage conditions at 20 °C for 2 years . CymitQuimica (Fluorochem brand) lists the compound at 98% purity with InChI Key documentation . In comparison, the (1R,3S) enantiomer (CAS 99438-52-5) is available from AKSci at a minimum purity specification of 95% , while the methyl ester analog (CAS 149055-86-7) is available at ≥96% purity [1]. The availability of analytical data packages for the target compound supports its use in regulated pharmaceutical R&D environments requiring documented identity and purity.

Quality control Chiral purity Analytical characterization

Chemoenzymatic Synthesis Route Provenance: The (1S,3R) Alcohol Is Accessible via Tandem Microbial Reduction and Chemical Hydrogenation

The Fonteneau et al. (2002) study in Tetrahedron: Asymmetry established a chemoenzymatic route to all four isomers of isopropyl 3-hydroxycyclohexane-1-carboxylate [1]. The route proceeds via: (a) Geotrichum candidum-mediated enantioselective reduction of isopropyl 3-oxocyclohex-1-ene-1-carboxylate to yield the (S)-allylic alcohol; (b) enantiospecific oxidation of the racemic allylic alcohol to leave the (R)-enantiomer unchanged; and (c) subsequent chemical reduction (hydrogenation) of the double bond in the homochiral allylic alcohols to afford the saturated cyclohexanols [1]. This methodology provides access to both enantiomeric series. However, as noted in the patent literature, the direct Geotrichum candidum reduction yields the trans-configured saturated product when applied to the 3-oxocyclohexene substrate, underscoring that access to the cis-(1S,3R) isomer requires the full chemoenzymatic sequence with appropriate choice of reduction conditions for the allylic double bond [2]. The availability of this validated synthetic route distinguishes the (1S,3R) isomer from isomers that lack a peer-reviewed, enantioselective preparation method.

Chemoenzymatic synthesis Geotrichum candidum Allylic alcohol reduction

High-Confidence Application Scenarios for Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate Derived from Quantitative Evidence


Chiral Building Block for Cis-Configured PPAR-Modulating Antidiabetic Drug Candidates

The Sanofi-Aventis patent family (US20070197788A1; HK1104579A) identifies cis-configured 3-hydroxycyclohexane carboxylic acid derivatives as central building blocks for compounds that modulate lipid and carbohydrate metabolism, with therapeutic targets including type II diabetes, hyperglycemia, and atherosclerosis [1]. The (1S,3R) isomer of the isopropyl ester serves as a key intermediate for constructing the cyclohexane scaffold of PPAR α/γ dual agonists such as AVE0897, which advanced to Phase I clinical trials [2]. Procurement of the (1S,3R)-configured compound with documented enantiomeric purity (≥95%, supported by HPLC and NMR batch data) is essential for medicinal chemistry teams synthesizing analogs within this pharmacophore class, as the cis configuration is a structural prerequisite and trans isomers are pharmacologically inactive in this context [1].

Stereochemical Probe for Enzymatic Reduction Selectivity Studies (HLAD and Ketoreductase Systems)

The Willaert et al. (1985) study demonstrated that the alkyl ester moiety influences both the steric course and kinetics of HLAD-catalyzed reductions of 3-oxocyclohexanecarboxylates [3]. The (1S,3R)-isopropyl ester serves as a defined stereochemical probe for investigating the substrate specificity of alcohol dehydrogenases and ketoreductases, where comparative analysis against the methyl ester (CAS 149055-86-7) and (1R,3S) enantiomer (CAS 99438-52-5) can map the active-site steric constraints. The compound's 80% ee accessibility via the Novozyme 435 resolution method [1] provides a practical entry point for laboratories studying enantioselective enzymatic transformations without requiring in-house chiral chromatography infrastructure.

Intermediate for Enantioselective Synthesis of Cyclohexane-Derived Amino Acids and Glutamic Acid Analogs

The Trigalo et al. study (Tetrahedron Lett. 1988, 29, 6109), cited in the Sanofi-Aventis patent landscape, describes the synthesis of all stereomers of cyclohexane- and cyclopentane-derived glutamic acid analogs from 3-keto-cycloalkyl carboxylic acid esters via combined microbial and chemical steps [2]. The (1S,3R)-hydroxy ester serves as a precursor for such conformationally rigid amino acid analogs, where the defined cis stereochemistry at the cyclohexane ring dictates the spatial orientation of the amino acid side chain. The isopropyl ester form is preferred over the methyl ester in these sequences because of its differentiated reactivity in selective hydrolysis steps, as established by the HLAD kinetic data [3].

Quality-Controlled Reference Standard for Chiral HPLC Method Development

The compound's well-characterized enantiomeric pair—(1S,3R) as the target and (1R,3S) (CAS 99438-52-5) as its enantiomer—provides a defined system for developing and validating chiral HPLC separation methods. The patent data confirm baseline separation on Chiralpak ADH columns (heptane/EtOH 3:1) with the acetate derivative [1]. The availability of both enantiomers from commercial vendors with documented purity (95–98%) and batch-specific analytical data (NMR, HPLC, LC-MS) supports their use as reference standards for method development, system suitability testing, and enantiomeric purity determination in quality control laboratories.

Quote Request

Request a Quote for Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.